2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine
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Overview
Description
2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine is a complex organic compound that features a unique combination of functional groups The structure includes a pyrazine ring, a piperidine ring, and a 2,3-dihydro-1,4-benzodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxine moiety, which can be synthesized via ring-closing metathesis using a nitro-Grela catalyst . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the pyrazine ring through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl or aryl groups.
Scientific Research Applications
2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular interactions and pathways are necessary to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: Shares the benzodioxane moiety but lacks the piperidine and pyrazine rings.
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride: Similar sulfonyl group but different overall structure.
6-Nitro-1,4-benzodioxane: Contains a nitro group instead of the sulfonyl group.
Uniqueness
2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine is unique due to its combination of functional groups, which confer specific chemical and biological properties
Biological Activity
The compound 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]oxy}pyrazine is a novel organic molecule that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and enzyme inhibition. This article delves into its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Preparation of Benzodioxine Derivative : The initial step typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with sulfonyl chlorides to form sulfonamide derivatives.
- Formation of Piperidine Linkage : The sulfonamide is then reacted with piperidine derivatives to introduce the piperidine moiety.
- Pyrazine Formation : Finally, the pyrazine ring is constructed through cyclization reactions involving appropriate precursors.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in metabolic disorders and neurodegenerative diseases:
- Acetylcholinesterase Inhibition : The compound has shown significant inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE is a well-established strategy for enhancing cholinergic activity in conditions like Alzheimer's disease .
- α-Glucosidase Inhibition : Additionally, it has been evaluated for its ability to inhibit α-glucosidase, an enzyme linked to carbohydrate metabolism and type 2 diabetes management. This dual inhibitory action suggests its potential role in treating both cognitive decline and metabolic disorders .
Case Studies
Several case studies have been conducted to assess the efficacy and safety of this compound:
- Neuroprotective Effects : In vitro studies demonstrated that compounds similar to this compound exhibited neuroprotective properties against oxidative stress in neuronal cell lines. These findings indicate a potential for protecting against neurodegeneration.
- Antidiabetic Properties : Animal models treated with this compound showed reduced blood glucose levels and improved insulin sensitivity, indicating its potential as an antidiabetic agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes some structural modifications and their corresponding biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Benzodioxine and piperidine moieties | AChE inhibitor; α-glucosidase inhibitor |
N-(2-hydroxyethyl)-benzodioxine | Hydroxyethyl group instead of propan-2-yl | Potential cholinesterase inhibitor |
5-methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives | Variation in substituents on triazole | Anticancer activity |
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- Mechanistic Studies : Detailed studies to elucidate the mechanism of action at the molecular level.
- Clinical Trials : Initiating clinical trials to evaluate its safety and efficacy in humans for conditions like Alzheimer's disease and diabetes.
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]oxypyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c21-26(22,14-3-4-15-16(10-14)24-9-8-23-15)20-7-1-2-13(12-20)25-17-11-18-5-6-19-17/h3-6,10-11,13H,1-2,7-9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFFUSBIIFJCAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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